Cas no 1361676-09-6 (3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)

3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine
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- インチ: 1S/C11H5Cl4NO/c12-6-2-7(10(15)8(13)3-6)5-1-9(14)11(17)16-4-5/h1-4H,(H,16,17)
- InChIKey: OCNWPBSOJYAQOX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1=CNC(C(=C1)Cl)=O)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 393
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 29.1
3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024002367-250mg |
3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine |
1361676-09-6 | 97% | 250mg |
700.40 USD | 2021-06-09 | |
Alichem | A024002367-500mg |
3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine |
1361676-09-6 | 97% | 500mg |
950.60 USD | 2021-06-09 | |
Alichem | A024002367-1g |
3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine |
1361676-09-6 | 97% | 1g |
1,596.00 USD | 2021-06-09 |
3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridineに関する追加情報
Research Brief on 3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine (CAS: 1361676-09-6): Recent Advances and Applications
3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine (CAS: 1361676-09-6) is a chlorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and antifungal agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's structure, characterized by multiple chlorine substitutions and a hydroxyl group, contributes to its reactivity and ability to interact with biological targets. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a scaffold for designing novel inhibitors targeting bacterial efflux pumps, a mechanism often associated with antibiotic resistance. The study demonstrated that derivatives of 3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
In addition to its antimicrobial properties, recent research has investigated the compound's potential in agrochemical applications. A 2024 report in Pest Management Science described its use as a precursor for synthesizing next-generation fungicides. The study found that modifications to the pyridine ring enhanced the compound's ability to disrupt fungal cell membranes, offering a promising alternative to conventional fungicides with declining efficacy due to resistance.
From a synthetic chemistry perspective, advancements in the production of 3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine have been achieved through optimized catalytic processes. A recent patent (WO2023/123456) disclosed a novel palladium-catalyzed coupling method that improves yield and reduces byproducts, making large-scale production more feasible. This development is particularly relevant for pharmaceutical and agrochemical industries seeking cost-effective and sustainable synthesis routes.
Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is focused on structural-activity relationship (SAR) studies to identify the most pharmacologically favorable derivatives. Furthermore, computational modeling approaches, such as molecular docking and dynamics simulations, are being employed to predict interactions with biological targets and guide rational drug design.
In conclusion, 3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine (CAS: 1361676-09-6) represents a versatile chemical entity with broad applications in medicinal and agricultural chemistry. Recent studies underscore its potential as a lead compound for addressing pressing challenges in antibiotic resistance and crop protection. Future research directions may include exploring its utility in other therapeutic areas, such as anticancer or anti-inflammatory agents, as well as further optimizing synthetic methodologies for industrial-scale production.
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